SHR1653

CAS No.:

Cat. No.: VC1565400

Molecular Formula: C21H21ClFN5O2

Molecular Weight: 429.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21ClFN5O2 |

|---|---|

| Molecular Weight | 429.9 g/mol |

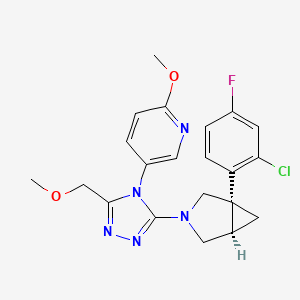

| IUPAC Name | (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane |

| Standard InChI | InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1 |

| Standard InChI Key | UYKVJQCPBDDIFD-ZSEKCTLFSA-N |

| Isomeric SMILES | COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)F)Cl |

| SMILES | [H][C@]([C@@]1(C2=CC=C(C=C2Cl)F)C3)(C1)CN3C4=NN=C(N4C5=CC=C(N=C5)OC)COC |

| Canonical SMILES | COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC4CC4(C3)C5=C(C=C(C=C5)F)Cl |

| Appearance | Solid powder |

Introduction

Structural Characteristics

Core Framework

The fundamental architecture of (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane features an azabicyclo[3.1.0]hexane system as its central scaffold. This core structure consists of a six-membered ring containing a nitrogen atom (aza) with a fused cyclopropane ring, creating a rigid three-dimensional framework. The stereochemical configuration at positions 1 and 5 is specifically defined as (1S,5R), which is crucial for its biological activity profile .

The azabicyclo[3.1.0]hexane moiety serves as a key pharmacophore in many neuroactive compounds, providing a rigid template that positions other functional groups in specific spatial orientations necessary for receptor interactions . This structural rigidity helps minimize conformational flexibility, potentially enhancing binding affinity and selectivity for target receptors.

Functional Groups and Substituents

The compound contains several key functional groups that contribute to its chemical properties and biological interactions:

-

A 2-chloro-4-fluorophenyl group attached at position 1 of the azabicyclo[3.1.0]hexane core

-

A 1,2,4-triazole ring connected to the nitrogen at position 3 of the azabicyclo[3.1.0]hexane

-

A methoxymethyl (-CH₂OCH₃) substituent at position 5 of the triazole ring

-

A 6-methoxypyridin-3-yl group at position 4 of the triazole ring

Stereochemistry

The stereochemical designation (1S,5R) indicates the specific three-dimensional arrangement of substituents at positions 1 and 5 of the azabicyclo[3.1.0]hexane core. This particular stereochemical configuration appears to be essential for optimal biological activity, as evidenced by studies on similar compounds in this class .

The (1S,5R) configuration creates a specific spatial arrangement of the attached functional groups, particularly positioning the 2-chloro-4-fluorophenyl group and the triazole moiety in orientations that enable favorable interactions with receptor binding pockets. Research on related compounds suggests that altering this stereochemistry significantly impacts receptor binding affinity and selectivity .

Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated for (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane:

| Property | Estimated Value |

|---|---|

| Molecular Formula | C₂₃H₂₃ClFN₇O₂ |

| Molecular Weight | Approximately 484 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Moderate in organic solvents; limited water solubility |

| Lipophilicity (LogP) | Approximately 3.5-4.2 |

| Hydrogen Bond Acceptors | Multiple (N atoms in triazole and pyridine, O atoms in methoxy groups) |

| Stereogenic Centers | Two (positions 1 and 5 on the azabicyclo[3.1.0]hexane) |

These properties influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles that would be relevant for any pharmaceutical application .

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

-

The 1,2,4-triazole ring exhibits aromatic properties and contains nitrogen atoms that can participate in hydrogen bonding and metal coordination

-

The methoxy groups (-OCH₃) serve primarily as hydrogen bond acceptors

-

The halogenated phenyl ring may undergo various aromatic substitution reactions, though at reduced rates compared to unsubstituted benzene

-

The azabicyclo[3.1.0]hexane system contains a nitrogen atom that can act as a nucleophile under certain conditions

These reactive properties are important considerations for both synthesis planning and understanding potential metabolic transformations in biological systems.

Synthesis and Preparation

Key Synthetic Challenges

Several synthetic challenges are likely encountered during the preparation of this compound:

-

Achieving and maintaining the correct stereochemistry at the two stereogenic centers

-

Regioselective introduction of substituents on the triazole ring

-

Formation of the C-N bond between the azabicyclo[3.1.0]hexane and the triazole moiety

-

Potential sensitivity of certain functional groups to reaction conditions

Advanced synthetic methodologies, including stereoselective reactions, protective group strategies, and careful control of reaction conditions, would be necessary to overcome these challenges .

Biological Activity

Receptor Interactions

Based on structural similarities to the triazolyl azabicyclo[3.1.0]hexane class of compounds, (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane likely exhibits significant affinity for dopamine receptors, particularly the D₃ subtype .

Research on related compounds has demonstrated that this structural class typically functions as dopamine receptor antagonists with high selectivity for the D₃ receptor subtype over other dopamine receptor subtypes . The triazole moiety appears to play a crucial role in receptor binding, while the specific substituents on the azabicyclo[3.1.0]hexane and triazole rings modulate the selectivity profile .

Structure-Activity Relationships

Comparison with structurally related compounds provides insight into the structure-activity relationships of this molecule:

Key structural features influencing activity include:

-

The (1S,5R) stereochemistry of the azabicyclo[3.1.0]hexane core, which positions substituents optimally for receptor interaction

-

The nature and position of halogen substituents on the phenyl ring

-

The substitution pattern on the triazole ring

-

The presence of hydrogen bond acceptors (methoxy groups) that interact with specific receptor residues

Pharmacological Properties

Pharmacodynamics

The pharmacodynamic profile of (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane can be inferred from studies on similar compounds:

-

Likely exhibits high-affinity binding to dopamine D₃ receptors

-

Probably functions as a competitive antagonist, blocking endogenous dopamine binding

-

May show selectivity for D₃ receptors over other dopamine receptor subtypes (D₁, D₂, D₄, D₅)

-

Potential for limited off-target activity at other monoamine receptors (serotonin, adrenergic, etc.)

The specific potency and selectivity would depend on how its unique structural features interact with the binding pocket of the target receptors.

Pharmacokinetic Considerations

The pharmacokinetic properties of this compound would be influenced by its physicochemical characteristics:

-

Absorption: The moderate lipophilicity suggests reasonable oral absorption, though likely limited by aqueous solubility

-

Distribution: The balanced lipophilic/hydrophilic profile may allow for blood-brain barrier penetration, essential for CNS activity

-

Metabolism: Likely metabolized through various pathways, including O-demethylation of methoxy groups, N-dealkylation, and oxidative processes

-

Excretion: Primarily expected to undergo hepatic metabolism followed by renal excretion of metabolites

Similar compounds in this class have demonstrated favorable pharmacokinetic profiles in preclinical studies, suggesting potential for drug development .

Comparative Analysis

Advantages Over Similar Compounds

The specific structural features of (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane may offer certain advantages compared to similar compounds:

-

The 2-chloro-4-fluorophenyl substituent may provide enhanced binding affinity compared to mono-halogenated analogs

-

The methoxymethyl group on the triazole could improve metabolic stability and modulate lipophilicity

-

The 6-methoxypyridin-3-yl group may contribute additional binding interactions with the receptor, potentially enhancing selectivity

-

The specific arrangement of these functional groups around the (1S,5R)-azabicyclo[3.1.0]hexane core likely creates a unique three-dimensional shape optimized for receptor interaction

Current Research Directions

Research Focus Areas

Current research directions for triazolyl azabicyclo[3.1.0]hexane compounds include:

-

Optimization of pharmacokinetic properties through structural modifications

-

Exploration of alternative substitution patterns to enhance receptor subtype selectivity

-

Development of improved synthetic routes to facilitate large-scale production

-

Investigation of potential clinical applications in specific disease states

-

Detailed characterization of receptor binding mechanisms through computational and crystallographic studies

Future Research Opportunities

Future research opportunities for (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane may include:

-

Comprehensive pharmacological profiling across a broader range of receptor systems

-

In vivo efficacy studies in relevant disease models

-

Metabolism and toxicology evaluations to assess safety profile

-

Structure-based design of next-generation analogs with enhanced properties

-

Exploration of alternative therapeutic applications beyond currently identified targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume